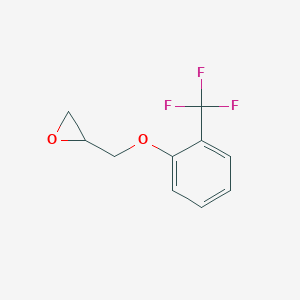
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane” is an organic compound that contains an oxirane (epoxide) group, a trifluoromethyl group, and a phenoxy group. The “(S)” indicates that it is the “S” (sinister, from Latin) or left-handed enantiomer of the molecule.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable phenol derivative with a trifluoromethyl-containing compound, followed by the formation of the oxirane ring. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecule contains an oxirane ring, which is a three-membered ring containing an oxygen atom, and is highly strained and reactive. The trifluoromethyl group is a strong electron-withdrawing group, which could affect the reactivity of the molecule. The phenoxy group is a phenol ether, which could participate in various chemical reactions.Chemical Reactions Analysis
The oxirane ring in the molecule is highly reactive and can undergo ring-opening reactions in the presence of acids, bases, or nucleophiles. The trifluoromethyl group is quite stable but can participate in certain reactions under specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and purity. These could include its melting point, boiling point, solubility in various solvents, and stability under different conditions.Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards of this compound. However, as a general rule, all chemicals should be handled with appropriate safety precautions.
Future Directions
Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include exploring its use in organic synthesis, materials science, or medicinal chemistry, depending on its properties.
properties
IUPAC Name |
(2S)-2-[[2-(trifluoromethyl)phenoxy]methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8-3-1-2-4-9(8)15-6-7-5-14-7/h1-4,7H,5-6H2/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCRMVILALALDZ-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((2-(Trifluoromethyl)phenoxy)methyl)oxirane | |
CAS RN |
134598-04-2 |
Source


|
| Record name | Oxirane, [[2-(trifluoromethyl)phenoxy]methyl]-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134598-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

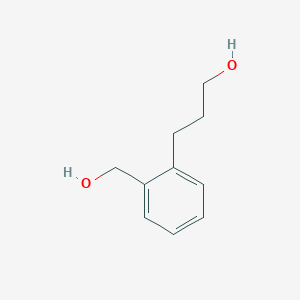
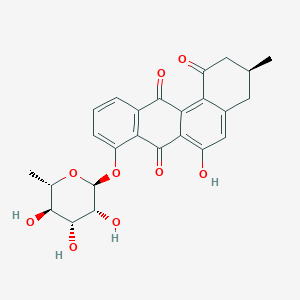
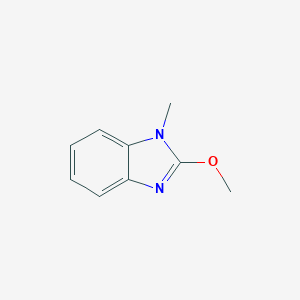
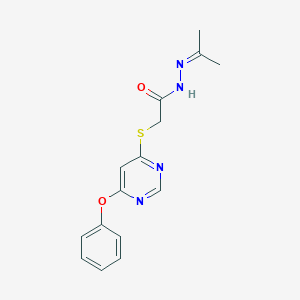
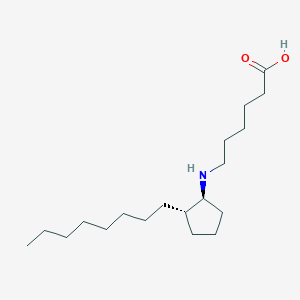
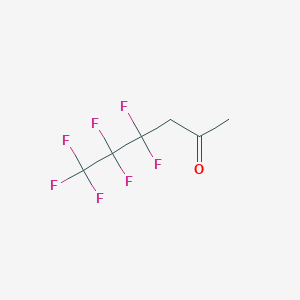
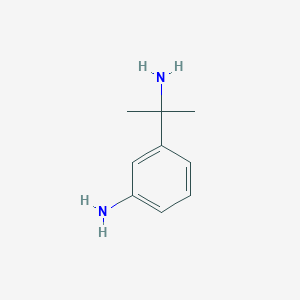
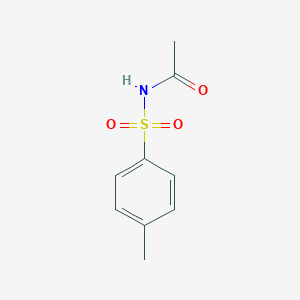
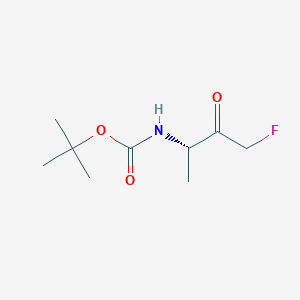
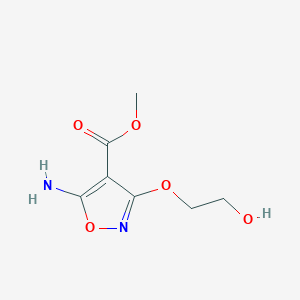
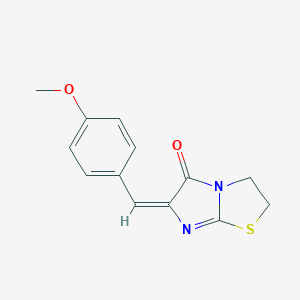
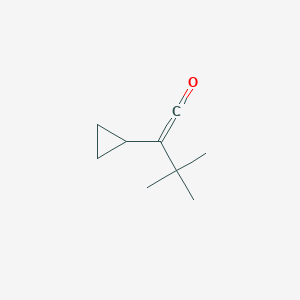
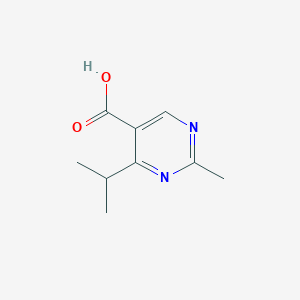
![Methyl N-[(4-methylphenyl)sulfonyl]glycyl-3-[amino(imino)methyl]-D-phenylalaninate](/img/structure/B160029.png)